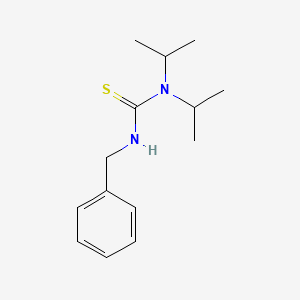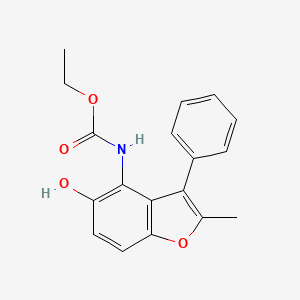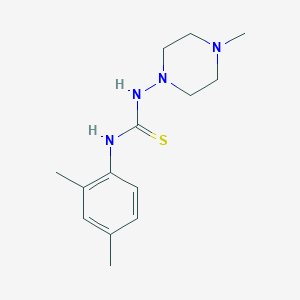![molecular formula C16H14N2O5 B5693200 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid, also known as MNA, is a molecule that has been studied for its potential as an anti-cancer agent. It is a member of the class of compounds known as benzamides, which have been shown to have a variety of biological activities. In
作用機序
The mechanism of action of 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell proliferation and survival. One study showed that 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid inhibited the activity of an enzyme called AKT, which is involved in the regulation of cell growth and survival. 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has also been shown to inhibit the activity of another enzyme called topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and contribute to the development of cancer. 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has also been shown to reduce the expression of certain genes involved in inflammation and cell proliferation. In addition, 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has been shown to induce the expression of genes involved in apoptosis, or programmed cell death.
実験室実験の利点と制限
One advantage of using 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid in lab experiments is its ability to inhibit the growth of a variety of cancer cell lines. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid. One area of interest is the development of more efficient synthesis methods for 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid and related compounds. Another area of interest is the identification of the specific enzymes and pathways targeted by 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid, which could lead to the development of more targeted anti-cancer therapies. Finally, further research is needed to determine the safety and efficacy of 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid in animal and human studies.
合成法
2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid can be synthesized through a series of chemical reactions starting from 2-methyl-3-nitrobenzoic acid. The first step involves the conversion of the nitro group to an amino group using a reducing agent such as iron powder and hydrochloric acid. This is followed by the reaction of the resulting amine with 2-methyl-3-nitrobenzoyl chloride to form 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid. The purity of the final product can be improved through recrystallization.
科学的研究の応用
2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer activity, 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-9-12(16(20)21)6-3-7-13(9)17-15(19)11-5-4-8-14(10(11)2)18(22)23/h3-8H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRHEIIRBCBAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)


![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)